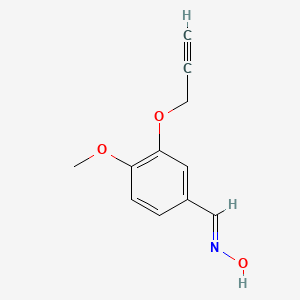

![molecular formula C14H20ClN3O2 B2638206 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride CAS No. 1052542-49-0](/img/structure/B2638206.png)

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

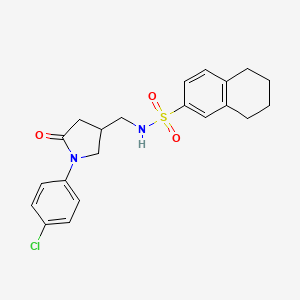

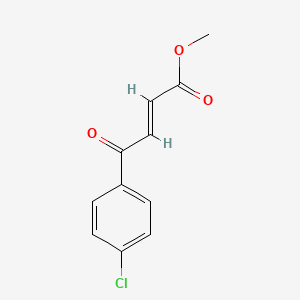

The compound “5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” is a biochemical used for proteomics research . It is a derivative of 4-Methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Synthesis Analysis

4-Methoxyphenethylamine, a precursor for the synthesis of other organic compounds, is used in the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole poly(4-methoxyphenethylamine), required for the immobilization of nitrogenated bases and oligonucleotides .Molecular Structure Analysis

The molecular structure of “this compound” is complex. The compound contains a 4-Methoxyphenyl group attached to an oxadiazole ring, which is further connected to a pentan-1-amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 297.78 . More detailed properties such as melting point, solubility, and stability under various conditions are not available from the search results.科学的研究の応用

Antimicrobial Activities

Several studies have focused on the synthesis of 1,2,4-oxadiazole derivatives, showcasing their potential in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial properties. Although not directly mentioning the exact compound , this study illustrates the broader class of 1,2,4-oxadiazole derivatives' potential in combating microbial infections (Bektaş et al., 2007).

Anticancer Evaluation

The synthesis of 1,2,4-oxadiazole derivatives has also been explored for their anticancer activities. Yakantham et al. (2019) designed and synthesized derivatives targeting human cancer cell lines, demonstrating good to moderate activity. This highlights the potential of 1,2,4-oxadiazole derivatives, including the specific compound of interest, in anticancer research (Yakantham et al., 2019).

Antiproliferative Activities

Ahsan et al. (2018) reported the synthesis and antiproliferative activity of new series of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs, demonstrating significant activity against various cancer cell lines. This study indicates the potential use of these derivatives, including the target compound, in cancer treatment research (Ahsan et al., 2018).

Nematocidal Activities

Research by Liu et al. (2022) into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed promising nematocidal activities. This suggests the utility of such compounds in developing new agents against nematode pests, indicating a broader agricultural application (Liu et al., 2022).

Synthesis and Characterization

The compound's synthesis and characterization are critical to understanding its potential applications. Studies like that by Taha et al. (2014) provide foundational knowledge on synthesizing and characterizing related 1,3,4-oxadiazole derivatives, essential for their application in various scientific research fields (Taha et al., 2014).

特性

IUPAC Name |

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.ClH/c1-18-12-8-6-11(7-9-12)14-16-13(19-17-14)5-3-2-4-10-15;/h6-9H,2-5,10,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCGGPZNTHBQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

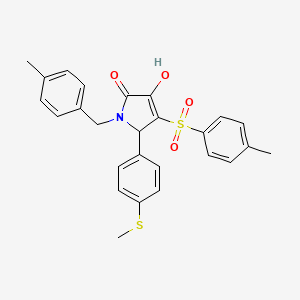

![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)

![2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol](/img/structure/B2638132.png)

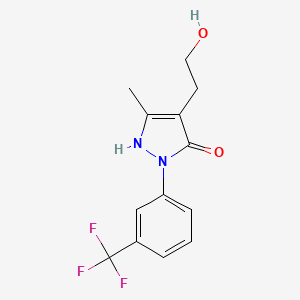

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2638133.png)

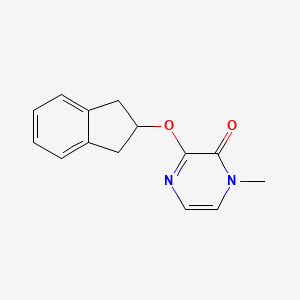

![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)

![4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2638143.png)